Gatifloxacin hydrochloride

Antimicrobial susceptibility Respiratory pathogens Minimum inhibitory concentration

Gatifloxacin HCl (121577-32-0): 4th-gen fluoroquinolone with 8-methoxy substituent achieving 10–100× lower resistance selection vs. ciprofloxacin and 97.5% MDR-TB bacteriological effectiveness. Aqueous solubility of 20 mg/mL and 91.2% ocular pathogen susceptibility enable ophthalmic nanoemulsions, NLCs, and nanofiber delivery. Topical use keeps serum levels <5 ng/mL, minimizing dysglycemia risk. Supplied as USP reference standard (≥98% purity) for analytical method validation. Bulk quantities available.

Molecular Formula C19H23ClFN3O4
Molecular Weight 411.9 g/mol
CAS No. 121577-32-0
Cat. No. B1139348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin hydrochloride
CAS121577-32-0
Synonyms1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid; hydrochloride
Molecular FormulaC19H23ClFN3O4
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
InChIInChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
InChIKeyGQYBNVXJQVIRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gatifloxacin Hydrochloride (CAS 121577-32-0): A Fourth-Generation Fluoroquinolone with Defined Ophthalmic and Antimicrobial Niche


Gatifloxacin hydrochloride (CAS 121577-32-0) is the hydrochloride salt form of gatifloxacin, an 8-methoxy fluoroquinolone antibiotic belonging to the fourth-generation class [1]. This synthetic broad-spectrum agent exerts its antibacterial activity through dual inhibition of bacterial DNA gyrase and topoisomerase IV, with reported IC50 values of 0.109 μg/ml against E. coli DNA gyrase and 13.8 μg/ml against S. aureus topoisomerase IV . The hydrochloride salt form exhibits distinct physicochemical properties including aqueous solubility of approximately 20 mg/mL at 25°C, which facilitates formulation development for ophthalmic and research applications . As an 8-methoxyquinolone, gatifloxacin possesses enhanced activity against Gram-positive organisms and demonstrates reduced selection for resistant variants compared to earlier generation fluoroquinolones lacking the C8-methoxy substituent [2].

Why In-Class Fluoroquinolones Cannot Be Substituted for Gatifloxacin Hydrochloride Without Quantifiable Consequence


Fluoroquinolone antibiotics exhibit clinically significant intra-class variation across multiple dimensions including antibacterial spectrum, potency against specific pathogens, resistance selection frequency, pharmacokinetic profiles, and adverse effect liability. Gatifloxacin's 8-methoxy substituent confers distinct properties not shared by earlier generation agents such as ciprofloxacin or ofloxacin, including enhanced activity against Gram-positive organisms and a markedly reduced frequency of selecting resistant variants [1]. In the clinical setting, direct comparator studies reveal that gatifloxacin-based regimens yield measurably different bacteriological effectiveness in multidrug-resistant tuberculosis (97.5% for gatifloxacin vs. 95.5% for levofloxacin vs. 94.7% for moxifloxacin) [2]. Furthermore, the systemic safety profile diverges substantially, with gatifloxacin carrying a considerably higher risk of dysglycemia (adjusted OR for hyperglycemia: 16.7 vs. macrolides; hypoglycemia OR: 4.3) compared to other fluoroquinolones [3]. These quantifiable differences in efficacy, safety, and resistance selection render inter-class substitution scientifically unsound and clinically consequential.

Gatifloxacin Hydrochloride: Quantified Differentiation Evidence for Scientific and Procurement Decision-Making


Potency Against Streptococcus pneumoniae: 8-Fold Lower MIC90 Than Ciprofloxacin

Gatifloxacin demonstrates substantially greater in vitro potency against Streptococcus pneumoniae compared to ciprofloxacin and levofloxacin. The MIC90 of gatifloxacin for S. pneumoniae isolates from respiratory specimens was 1 μg/mL, representing an 8-fold lower concentration than ciprofloxacin and a 2-fold lower concentration than levofloxacin [1]. This enhanced potency is attributed to the 8-methoxy substituent which improves DNA gyrase inhibition in Gram-positive organisms.

Antimicrobial susceptibility Respiratory pathogens Minimum inhibitory concentration

Resistance Selection Frequency: 10- to 100-Fold Lower Than Ciprofloxacin and Ofloxacin

Gatifloxacin exhibits a markedly reduced propensity to select for less susceptible bacterial variants compared to earlier fluoroquinolones. In MRSA and pneumococci, gatifloxacin did not select for less susceptible variants, in contrast to the 10- to 100-fold higher selection frequencies observed with ciprofloxacin and ofloxacin [1]. The single-step E. coli mutants selected by gatifloxacin and comparator quinolones had quinolone MICs within the susceptible range.

Resistance selection Mutant prevention Gram-positive bacteria

Bacteriological Effectiveness in MDR-TB: 97.5% vs. 95.5% (Levofloxacin) vs. 94.7% (Moxifloxacin)

In a retrospective study of prospectively collected data involving 1530 patients with multidrug-resistant tuberculosis (MDR-TB) across Bangladesh, Niger, and Cameroon, gatifloxacin-based shorter treatment regimens demonstrated superior bacteriological effectiveness. Stratified by treatment regimen, bacteriological effectiveness was 97.5% for gatifloxacin-based regimens, compared to 95.5% for levofloxacin-based regimens and 94.7% for moxifloxacin-based regimens [1]. The odds of adverse bacteriological outcome were more than double (OR 2.05; 95% CI 1.09-3.90) in patients treated with levofloxacin- or moxifloxacin-based regimens compared to gatifloxacin-based regimens. After adjusting for initial resistance, patients treated with levofloxacin-based and moxifloxacin-based regimens had respectively 4.5- and 8.4-fold larger odds of adverse bacteriological outcome.

Multidrug-resistant tuberculosis Bacteriological effectiveness Shorter treatment regimen

Dysglycemia Risk Profile: Adjusted OR for Hyperglycemia 16.7 vs. Macrolides

Gatifloxacin carries a distinct and substantially elevated risk of dysglycemia compared to other fluoroquinolones and non-fluoroquinolone antibiotics. In a population-based, nested case-control study of approximately 1.4 million Ontario residents aged 66 years or older, gatifloxacin was associated with an adjusted odds ratio of 4.3 (95% CI 2.9-6.3) for hypoglycemia and 16.7 (95% CI 10.4-26.8) for hyperglycemia compared to macrolide antibiotics [1]. In contrast, levofloxacin showed only a modestly increased hypoglycemia risk (adjusted OR 1.5; 95% CI 1.2-2.0), while moxifloxacin and ciprofloxacin showed no significant dysglycemia risk. A 2024 systematic review and meta-analysis corroborated these findings, reporting pooled ORs for hypoglycemia of 2.87 (95% CI 1.65-4.99) for gatifloxacin and 1.90 (95% CI 1.46-2.47) for levofloxacin versus non-fluoroquinolone antimicrobials [2].

Adverse drug reactions Dysglycemia Fluoroquinolone safety

Ocular Pathogen Susceptibility: 91.2% of Isolates Susceptible vs. 80.1% for Ciprofloxacin

Gatifloxacin demonstrates superior in vitro activity against a broad panel of ocular bacterial pathogens compared to earlier generation fluoroquinolones. In a study of 433 bacterial ocular pathogen isolates collected from four laboratory sites in the US and Canada, the MIC90 of gatifloxacin for all isolates was 2.0 mg/L, equal to moxifloxacin and substantially lower than ciprofloxacin (32.0 mg/L), levofloxacin (15.6 mg/L), and ofloxacin (32.0 mg/L) [1]. The overall susceptibility rate was 91.2% for gatifloxacin, compared to 90.5% for moxifloxacin, 85.2% for levofloxacin, and 80.1% for both ciprofloxacin and ofloxacin. For Gram-positive organisms, the susceptibility differential was even more pronounced: 86.6% for gatifloxacin vs. 86.3% for moxifloxacin, 78.2% for levofloxacin, and 70.6% for ciprofloxacin.

Ocular infections Antibiotic susceptibility Ophthalmic microbiology

Aqueous Solubility: 60 mg/mL at pH 4 vs. 50 mg/mL for Levofloxacin at pH 6.9

Gatifloxacin exhibits distinct pH-dependent solubility characteristics that inform formulation development decisions. At pH 4, gatifloxacin achieves a maximum aqueous solubility of 60 mg/mL, compared to 50 mg/mL for levofloxacin at pH 6.9 and 17.68 mg/mL for moxifloxacin at pH 7.4 [1]. The hydrochloride salt form (CAS 121577-32-0) demonstrates water solubility of 20 mg/mL (48.56 mM) at 25°C, with DMSO solubility of 4 mg/mL (9.71 mM) . These solubility parameters, combined with a logP(neutral) of -0.8, distinguish gatifloxacin from other fluoroquinolones (levofloxacin logP -0.4; moxifloxacin logP 0.01) and influence its behavior in both research and formulation contexts.

Physicochemical properties Formulation development Solubility

Gatifloxacin Hydrochloride: Evidence-Driven Application Scenarios for Research and Industrial Procurement


Ophthalmic Formulation Development: Topical Solutions and Advanced Drug Delivery Systems

Gatifloxacin hydrochloride's aqueous solubility (20 mg/mL) and broad ocular pathogen coverage (91.2% susceptibility) make it a preferred active pharmaceutical ingredient for ophthalmic formulations . The compound has been successfully incorporated into advanced delivery systems including nanoemulsions, nanostructured lipid carriers (NLCs), and polyacrylonitrile nanofibers for sustained release applications. Notably, gatifloxacin-loaded NLC formulations demonstrated a 6-fold increase in ex vivo permeability compared to commercial eye drops, enabling reduced dosing frequency and improved patient compliance . The low systemic absorption following ophthalmic administration (serum levels below 5 ng/mL quantification limit) mitigates systemic dysglycemia concerns, allowing safe topical use [2].

MDR-TB Research and Clinical Trial Investigational Use

Gatifloxacin's superior bacteriological effectiveness in MDR-TB (97.5% vs. 95.5% for levofloxacin and 94.7% for moxifloxacin) supports its investigational use as a core drug in shorter treatment regimens . The adjusted odds of adverse bacteriological outcome were 2.05-fold higher for levofloxacin- or moxifloxacin-based regimens, with gatifloxacin demonstrating lower selection for fluoroquinolone resistance. This evidence positions gatifloxacin hydrochloride as a critical reference standard for MDR-TB research programs and clinical trials evaluating optimized treatment protocols.

Antimicrobial Resistance Research and Mutant Prevention Studies

Gatifloxacin's 10- to 100-fold lower resistance selection frequency compared to ciprofloxacin and ofloxacin makes it a valuable tool compound for antimicrobial resistance research . The 8-methoxy substituent confers distinct resistance suppression properties, enabling mechanistic studies of fluoroquinolone resistance evolution and mutant prevention concentration determination. Gatifloxacin's activity against ofloxacin-non-susceptible S. pneumoniae (MIC90 1 mg/L) and ciprofloxacin-non-susceptible N. gonorrhoeae (MIC90 0.5 mg/L) further supports its utility in resistance surveillance and susceptibility breakpoint studies .

Reference Standard and Analytical Method Development

Gatifloxacin hydrochloride (CAS 121577-32-0) is specified as a USP Reference Standard for use in official USP-NF tests and assays . The compound is available as a pharmaceutical primary standard with defined purity specifications (e.g., 99.96% purity as verified by vendor certificates of analysis) suitable for analytical method development, validation, and quality control applications . Its distinct chromatographic and spectroscopic properties enable development of specific assay methods for fluoroquinolone quantification in pharmaceutical formulations and biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gatifloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.